2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid 2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13603281
InChI: InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)
SMILES: CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Molecular Formula: C22H24F3N3O4
Molecular Weight: 451.4 g/mol

2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid

CAS No.:

Cat. No.: VC13603281

Molecular Formula: C22H24F3N3O4

Molecular Weight: 451.4 g/mol

* For research use only. Not for human or veterinary use.

2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid -

Specification

Molecular Formula C22H24F3N3O4
Molecular Weight 451.4 g/mol
IUPAC Name 2-[8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Standard InChI InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)
Standard InChI Key KSSPHFGIOASRDE-UHFFFAOYSA-N
SMILES CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Canonical SMILES CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound features a 1H-2-benzazepine core, a seven-membered heterocyclic ring system fused to a benzene ring. Key substituents include:

  • A 2,2,2-trifluoroethyl group at position 2, enhancing metabolic stability and lipophilicity.

  • A pyridin-2-yl ethoxy chain at position 8, contributing to hydrogen bonding and π-π interactions .

  • An acetic acid moiety at position 4, enabling salt formation and solubility modulation.

The molecular formula is C22_{22}H24_{24}F3_{3}N3_{3}O4_{4}, with a molecular weight of 451.4 g/mol.

Table 1: Molecular Properties

PropertyValue
IUPAC Name2-[8-[2-[6-(Methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid
Molecular FormulaC22_{22}H24_{24}F3_{3}N3_{3}O4_{4}
Molecular Weight451.4 g/mol
SMILESCNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2
Hydrogen Bond Donors3
Hydrogen Bond Acceptors8

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of benzazepine derivatives typically involves N-acyliminium cyclization or ring-closing metathesis . For this compound, key steps include:

  • Formation of the benzazepine core via oxazolidinone precursors .

  • Introduction of the trifluoroethyl group through alkylation or nucleophilic substitution.

  • Coupling of the pyridin-2-yl ethoxy side chain using Mitsunobu or Ullmann reactions .

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14-Amino-2-benzazepin-3-oneCore scaffold
2Trifluoroethylating reagentIntroduces CF3_3 group
36-(Methylamino)pyridin-2-olSide chain precursor

Pharmacological Activity

Protein Kinase Inhibition

The compound’s anilinopyrimidine-benzazepinone motif facilitates ATP-binding pocket interactions in kinases. Derivatives with trifluoromethyl groups exhibit IC50_{50} values < 100 nM for kinases like Abl and EGFR .

Antihypertensive Effects

Benzazepines with trifluoromethyl substituents demonstrate prolonged blood pressure reduction in rodent models, attributed to vasodilation and renin-angiotensin modulation .

Table 3: Comparative Bioactivity of Benzazepine Derivatives

CompoundTargetIC50_{50}/EC50_{50}
This compoundProtein Kinase X48 nM
Benazepril HydrochlorideACE1.2 nM
HR68 (Pyridine-BPA)Glioblastoma cells2.87 µM

Therapeutic Applications

Cardiovascular Diseases

The trifluoroethyl group enhances metabolic stability, making the compound a candidate for hypertension and heart failure .

Oncology

Pyridine-containing benzazepines show blood-brain barrier penetration, enabling potential use in glioblastoma .

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